molecular formula C11H13FO2 B2920816 (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 235422-96-5

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2920816
CAS No.: 235422-96-5
M. Wt: 196.221
InChI Key: BEZSNFOXBWMXRK-SECBINFHSA-N
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Description

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative of significant interest in medicinal chemistry and neuroscience research. Compounds based on this scaffold are recognized for their potent biological activity, particularly as novel anticonvulsant agents . Research on the closely related molecule SB-204269, which shares the same core benzopyran structure, has demonstrated potent, orally-active anticonvulsant properties in rodent models of both focal and generalized epileptic seizures . This class of compounds is mechanistically distinct from established antiepileptic drugs, as it does not primarily act on sodium channels or GABAergic systems but is believed to exert its effects through a unique, stereospecific binding site in the central nervous system . The stereochemistry at the 4-position is critical for this activity, with the (4S) enantiomer of analogous compounds showing high efficacy, underscoring the importance of enantiopure materials like the (4R)-isomer for comparative pharmacological studies . This compound serves as a critical intermediate and pharmacophore for investigating new therapeutic pathways for treatment-resistant partial and generalized tonic-clonic seizures, and it may also have applications in exploring treatments for anxiety and withdrawal symptoms, as indicated by patent literature on benzopyron analogues . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZSNFOXBWMXRK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-fluoro-2,2-dimethyl-2H-1-benzopyran.

    Cyclization Reaction: The starting material undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

    Hydroxylation: The introduction of the hydroxyl group at the 4th position is achieved through a hydroxylation reaction. This can be accomplished using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-keto-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Reduction: Formation of 4-hydroxy-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of 6-substituted-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives.

Scientific Research Applications

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Biological Studies: The compound is used in studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol are highlighted through comparisons with analogous benzopyran derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Position(s) Configuration Molecular Weight Key Properties/Applications Reference(s)
This compound Fluoro, 2× methyl, hydroxyl 6, 2, 4 4R 168.17 Potential kinase modulation
(4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol Fluoro, hydroxyl 8, 4 4R 168.17 Research chemical; powder form
(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol Bromo, hydroxyl 6, 4 4R 229.07 Discontinued due to stability issues
(2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol Methoxy, methyl, hydroxyl 5, 2, 4 2R,4S 210.27 Antifungal activity; confirmed by X-ray
(3R,4S)-6-Cyano-4-[2-(4-fluorophenyl)ethylamino]-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol Cyano, dimethyl, ethylamino 6, 4 3R,4S - Antiarrhythmic; 91% synthesis yield

Key Observations

Substituent Effects: Fluoro vs. Bromine’s bulkiness may hinder binding in biological targets, contributing to its discontinuation . Positional Isomerism: The 8-fluoro isomer () shares the same molecular weight as the 6-fluoro compound but differs in pharmacokinetics due to fluorine’s electronic effects at distinct positions.

Stereochemical Influence :

  • The (4R) configuration in the target compound contrasts with (4S) or mixed configurations (e.g., 2R,4S in ). Stereochemistry critically impacts biological activity; for example, (2R,4S)-5-methoxy-2-methyl derivatives exhibit antifungal properties, whereas (4R) isomers may favor kinase inhibition .

Functional Group Diversity: The cyano and ethylamino groups in the antiarrhythmic compound () demonstrate how extended functionalization broadens therapeutic applications. However, such modifications complicate synthesis, as seen in the oily physical state of this derivative .

Synthesis and Stability :

  • High-yield synthesis (91% in ) contrasts with discontinued bromo derivatives, suggesting fluorine’s advantageous balance of stability and synthetic feasibility. The target compound’s powder form (cf. oily antiarrhythmic analog) indicates favorable physical properties for formulation .

Biological Activity

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS No. 235422-96-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₃FO₂, with a molecular weight of 196.22 g/mol. The compound features a benzopyran structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function in subjects subjected to induced neurodegeneration.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : The compound is believed to interfere with key signaling pathways involved in cell survival and proliferation.
  • Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes that facilitate tumor growth and microbial survival.

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